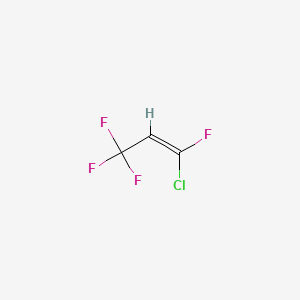![molecular formula C16H10AsN2Na3O10S2 B1310252 Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate CAS No. 53669-45-7](/img/structure/B1310252.png)
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is a synthetic organic compound known for its vivid coloration and complex structure. This compound is often used as a dye and in various analytical applications due to its unique chemical properties. It is characterized by the presence of an arsonophenyl group, an azo linkage, and multiple sulfonate groups, which contribute to its solubility and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This reaction forms a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Arsonation: The resulting azo compound undergoes arsonation, where an arsonic acid derivative is introduced to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving continuous flow processes to ensure consistency and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, with temperature, pH, and reagent concentrations being critical parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of nitroso or nitro derivatives.
Reduction: The azo group can be reduced to form corresponding amines, which can further react to form various derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonating agents.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is used as a reagent for the detection and quantification of various metal ions due to its ability to form colored complexes.
Biology
In biological research, this compound is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
Industry
Industrially, it is used in the manufacture of dyes and pigments, providing vibrant colors for textiles, inks, and plastics.
Mécanisme D'action
The compound exerts its effects primarily through its ability to form complexes with metal ions. The azo group can coordinate with metal ions, leading to a change in color that is used for detection and quantification. The sulfonate groups enhance its solubility in water, making it suitable for various aqueous applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trisodium 4-[(O-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonate
- Trisodium 4-[(O-arsonophenyl)azo]-3-aminonaphthalene-2,7-disulphonate
Uniqueness
Trisodium 4-[(O-arsonophenyl)azo]-3-oxidonaphthalene-2,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties such as high solubility, strong coloration, and the ability to form stable complexes with metal ions. This makes it particularly valuable in analytical chemistry and industrial applications.
Propriétés
Numéro CAS |
53669-45-7 |
|---|---|
Formule moléculaire |
C16H10AsN2Na3O10S2 |
Poids moléculaire |
598.3 g/mol |
Nom IUPAC |
trisodium;3-hydroxy-4-[[2-[hydroxy(oxido)arsoryl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H13AsN2O10S2.3Na/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23;;;/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29);;;/q;3*+1/p-3 |
Clé InChI |
OTXUILGVOVHXKC-UHFFFAOYSA-K |
SMILES |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)O.[Na+].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-])[As](=O)(O)[O-].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2E)-3-[6-(Trifluoromethyl)pyridin-3-yl]propenoic acid](/img/structure/B1310214.png)
![3-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310225.png)



